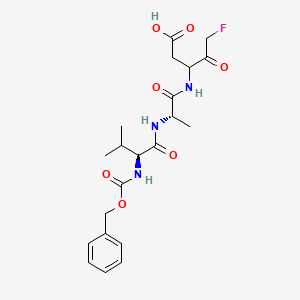

Z-Val-Ala-DL-Asp-Fluoromethylketone

概要

説明

Z-Val-Ala-DL-Asp-Fluoromethylketone is a synthetic peptide-based compound known for its role as a pan-caspase inhibitor. It is widely used in scientific research to study apoptosis, a form of programmed cell death. The compound inhibits caspases, which are protease enzymes playing essential roles in apoptosis, necrosis, and inflammation .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Z-Val-Ala-DL-Asp-Fluoromethylketone involves the stepwise assembly of the peptide chain followed by the introduction of the fluoromethylketone group. The process typically includes:

Solid-phase peptide synthesis (SPPS): This method involves the sequential addition of protected amino acids to a resin-bound peptide chain.

Cleavage and deprotection: The peptide is cleaved from the resin and deprotected to yield the free peptide.

Fluoromethylketone introduction:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

化学反応の分析

Types of Reactions: Z-Val-Ala-DL-Asp-Fluoromethylketone primarily undergoes substitution reactions due to the presence of the fluoromethylketone group. It can also participate in hydrolysis reactions under specific conditions.

Common Reagents and Conditions:

Substitution reactions: These reactions typically involve nucleophiles such as amines or thiols.

Hydrolysis reactions: These reactions occur in the presence of water or aqueous solutions, often catalyzed by acids or bases.

Major Products: The major products formed from these reactions include modified peptides where the fluoromethylketone group is replaced or hydrolyzed .

科学的研究の応用

Protease Inhibition

Mechanism of Action

Z-Val-Ala-DL-Asp-fluoromethylketone acts as a broad-spectrum caspase inhibitor, effectively blocking the activity of caspases involved in apoptosis. This inhibition is crucial for studying the role of proteases in cellular processes such as programmed cell death and inflammation. The compound's ability to modulate protease activity makes it a valuable tool for researchers investigating protein degradation pathways and their implications in diseases like cancer and neurodegenerative disorders .

Research Insights

In studies involving airway inflammation and emphysema, Z-VAD was shown to reduce inflammatory markers such as IL-1β and IL-8 in mouse models exposed to smoke, highlighting its potential in therapeutic applications for respiratory diseases . Additionally, Z-VAD has been utilized to explore the mechanisms of autophagic cell death, demonstrating that its effects extend beyond mere caspase inhibition .

Drug Development

Therapeutic Applications

The compound plays a critical role in the development of therapeutic agents targeting protease-related pathways. Its use in drug formulation aims to create innovative treatments for conditions such as cancer and viral infections. By inhibiting specific proteases, this compound can help design peptide-based inhibitors that enhance the efficacy of existing drugs or provide new treatment options .

Case Studies

Research has indicated that Z-VAD can improve outcomes in models of diseases characterized by excessive apoptosis or inflammation. For instance, its application in cancer research has provided insights into how caspase inhibitors can mitigate tumor growth and enhance the effectiveness of chemotherapeutic agents by protecting normal cells from apoptosis induced by these treatments .

Biochemical Research

Enzyme Mechanisms

this compound is extensively used to study enzyme kinetics and protein interactions. By providing a means to inhibit specific proteases, researchers can dissect complex biological processes and elucidate the roles of various enzymes within metabolic pathways. This understanding is vital for advancing knowledge in fields such as cell biology and pharmacology .

Experimental Findings

In biochemical assays, Z-VAD has been shown to influence various signaling pathways by modulating protease activity, thereby affecting cellular responses to stimuli such as stress or injury. Such studies contribute significantly to our understanding of cellular homeostasis and disease mechanisms .

Pharmaceutical Applications

Drug Formulation

The compound's properties make it suitable for incorporation into novel drug delivery systems aimed at improving bioavailability and targeted delivery of therapeutic agents. Its ability to modulate protease activity can be harnessed to develop drugs that effectively manage chronic conditions like hypertension and diabetes .

Diagnostic Tools

this compound can also be utilized in diagnostic assays designed to detect protease activity related to various diseases. This application aids in early diagnosis and monitoring of conditions associated with protease dysfunction, enhancing clinical outcomes through timely intervention .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Protease Inhibition | Inhibits caspases; valuable for studying protein degradation and apoptosis mechanisms |

| Drug Development | Aids in creating therapeutic agents targeting cancer and viral pathways |

| Biochemical Research | Used for investigating enzyme interactions and metabolic pathways |

| Pharmaceutical Applications | Enhances drug formulation; improves bioavailability; aids in developing diagnostic tools |

作用機序

Z-Val-Ala-DL-Asp-Fluoromethylketone exerts its effects by irreversibly inhibiting caspases. The fluoromethylketone group reacts with the active site cysteine of caspases, forming a covalent bond and preventing the enzyme from processing its substrates. This inhibition blocks the apoptotic signaling pathways, thereby preventing cell death .

類似化合物との比較

Z-Val-Asp (OMe)-Val-Ala-DL-Asp (OMe)-fluoromethylketone: This compound is also a caspase inhibitor but has a different peptide sequence and specificity.

Z-Val-Ala-DL-Asp (OMe)-fluoromethylketone: This variant includes a methyl ester group, which affects its cell permeability and stability.

Uniqueness: Z-Val-Ala-DL-Asp-Fluoromethylketone is unique due to its broad-spectrum inhibition of caspases, making it a valuable tool in apoptosis research. Its ability to irreversibly inhibit multiple caspases distinguishes it from other more selective inhibitors .

生物活性

Z-Val-Ala-DL-Asp-fluoromethylketone (Z-VAD-FMK) is a potent synthetic peptide derivative widely recognized for its role as a pan-caspase inhibitor. This compound has significant implications in various fields of biomedical research, particularly in apoptosis regulation, cancer therapy, and inflammation studies. Below, we explore the biological activity of Z-VAD-FMK, supported by case studies, research findings, and data tables.

This compound functions primarily by irreversibly inhibiting caspases, which are crucial enzymes involved in the apoptotic pathway. By blocking these enzymes, Z-VAD-FMK prevents the execution of programmed cell death, making it a valuable tool in studying apoptosis and related processes.

Applications in Research

The compound has been utilized in various research contexts:

- Cancer Research : Z-VAD-FMK has been shown to enhance the efficacy of anticancer treatments by modulating apoptosis pathways. It can protect normal cells from the cytotoxic effects of chemotherapy while allowing cancer cells to undergo apoptosis when combined with other agents .

- Inflammation Studies : In models of airway inflammation, Z-VAD-FMK reduced levels of pro-inflammatory cytokines such as IL-1β and IL-8, indicating its potential to mitigate inflammatory responses .

- Neuroscience : The compound is instrumental in studying neuropeptide signaling pathways and has shown promise in understanding neurodegenerative diseases .

Case Studies and Findings

- Airway Inflammation Model :

- Caspase Inhibition Effects :

- Autophagic Cell Death :

Data Table: Summary of Biological Activities

特性

IUPAC Name |

5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FN3O7/c1-12(2)18(25-21(31)32-11-14-7-5-4-6-8-14)20(30)23-13(3)19(29)24-15(9-17(27)28)16(26)10-22/h4-8,12-13,15,18H,9-11H2,1-3H3,(H,23,30)(H,24,29)(H,25,31)(H,27,28)/t13-,15?,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUHZYLYARUNIA-LWSHRDBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420583 | |

| Record name | AC1NUZLU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220644-02-0 | |

| Record name | AC1NUZLU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does benzyloxycarbonyl-Val-Ala-DL-Asp-Fluoromethylketone inhibit caspases?

A1: Benzyloxycarbonyl-Val-Ala-DL-Asp-Fluoromethylketone acts as a suicide inhibitor by irreversibly binding to the catalytic cysteine residue within the active site of caspases. This prevents the enzyme from cleaving its natural substrates, thus blocking downstream apoptotic events.

Q2: What are the downstream effects of caspase inhibition by benzyloxycarbonyl-Val-Ala-DL-Asp-Fluoromethylketone?

A2: Benzyloxycarbonyl-Val-Ala-DL-Asp-Fluoromethylketone, by inhibiting caspases, can prevent several hallmarks of apoptosis, including:

- Inhibition of DNA fragmentation: [, , , , ]

- Suppression of apoptotic morphology: [, , , , , , , , ]

- Prevention of cytochrome c release in some cases: [, , ]

- Inhibition of poly (ADP-ribose) polymerase (PARP) cleavage: [, , , ]

- Modulation of Bax translocation (in some cases): [, ]

Q3: Does benzyloxycarbonyl-Val-Ala-DL-Asp-Fluoromethylketone always completely block apoptosis?

A: While a potent inhibitor, benzyloxycarbonyl-Val-Ala-DL-Asp-Fluoromethylketone may not completely block all apoptotic pathways. Some studies report that it fails to prevent early apoptotic events like phosphatidylserine exposure despite caspase inhibition. [, ] Additionally, it may not protect against cell death induced by certain stimuli that trigger both apoptotic and necrotic pathways. [, ]

Q4: What is the molecular formula and weight of benzyloxycarbonyl-Val-Ala-DL-Asp-Fluoromethylketone?

A4: The molecular formula is C20H28FN3O7, and its molecular weight is 441.45 g/mol.

Q5: What in vitro models have been used to study benzyloxycarbonyl-Val-Ala-DL-Asp-Fluoromethylketone's effects?

A5: Various cell lines have been utilized, including:

- Myelomonocytic leukemia cells (U937) []

- Breast cancer cells (MTLn3) []

- Cervical carcinoma cells (HeLa) []

- Human neuroblastoma cells (SH-SY5Y) []

- Human astrocytoma cells []

- Human umbilical vein endothelial cells (HUVECs) []

- Human T-cell leukemia virus type I (HTLV-I) infected T-cell lines []

- Human gastric carcinoma cells (TMK-1) and human leukemic cells (HL-60) []

- Rat interleukin-2 activated natural killer (A-NK) cells and rat hepatocytes []

- Human neuroepithelioma cells (CHP-100) []

- Murine J774A.1 macrophages and macrophages derived from human monocytes []

- Jurkat and J774 cells []

Q6: What in vivo models have been used to investigate benzyloxycarbonyl-Val-Ala-DL-Asp-Fluoromethylketone?

A6: In vivo studies have been conducted in:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。